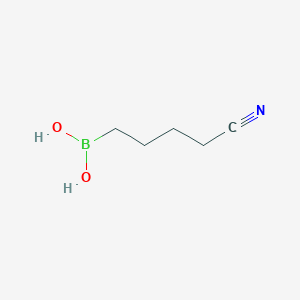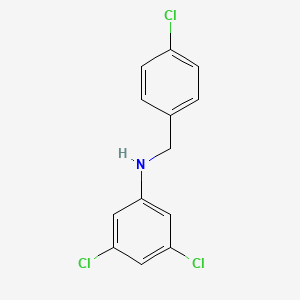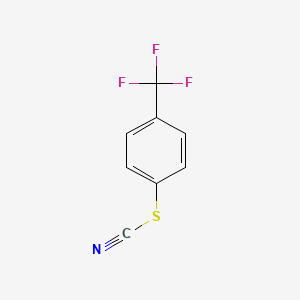
4-(Trifluoromethyl)phenyl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trifluoromethyl)phenyl thiocyanate is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further bonded to a thiocyanate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)phenyl thiocyanate typically involves the reaction of 4-(trifluoromethyl)phenyl isothiocyanate with thiocyanate sources under controlled conditions. One common method includes the use of trifluoromethyl phenyl sulfone as a precursor, which undergoes a reaction with thiocyanate ions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of specialized equipment to handle the reagents and maintain the required temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Trifluoromethyl)phenyl thiocyanate can undergo various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different products depending on the reagents used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds .
Aplicaciones Científicas De Investigación
4-(Trifluoromethyl)phenyl thiocyanate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 4-(Trifluoromethyl)phenyl thiocyanate exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The thiocyanate group can interact with nucleophiles and electrophiles, facilitating the formation of new chemical bonds and the modification of existing ones .
Comparación Con Compuestos Similares
- 4-(Trifluoromethyl)phenyl isothiocyanate
- 4-(Trifluoromethyl)phenyl sulfone
- 4-(Trifluoromethyl)phenyl thiourea
Comparison: 4-(Trifluoromethyl)phenyl thiocyanate is unique due to the presence of both the trifluoromethyl and thiocyanate groups, which confer distinct chemical propertiesFor instance, 4-(Trifluoromethyl)phenyl isothiocyanate is primarily used in the synthesis of thiourea derivatives, while 4-(Trifluoromethyl)phenyl sulfone is known for its role as a trifluoromethylating agent .
Propiedades
Número CAS |
90348-21-3 |
|---|---|
Fórmula molecular |
C8H4F3NS |
Peso molecular |
203.19 g/mol |
Nombre IUPAC |
[4-(trifluoromethyl)phenyl] thiocyanate |
InChI |
InChI=1S/C8H4F3NS/c9-8(10,11)6-1-3-7(4-2-6)13-5-12/h1-4H |
Clave InChI |
WRBJDWSTNUOWMF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(F)(F)F)SC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


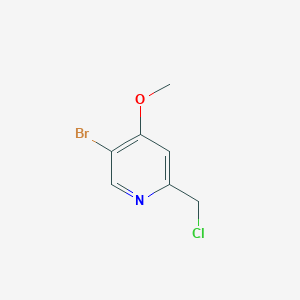
![1-(3-{4-[Dimethyl(phenyl)silyl]phenyl}-2-methylpropyl)piperidine](/img/structure/B14139997.png)
![2,4,6-Trimethyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14140002.png)
![1-[(E)-2-(4-methylphenyl)sulfonylvinyl]-4-nitrobenzene](/img/structure/B14140013.png)
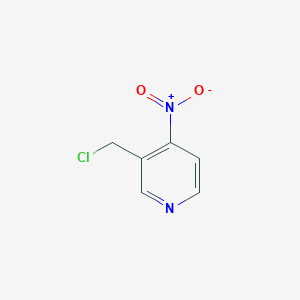
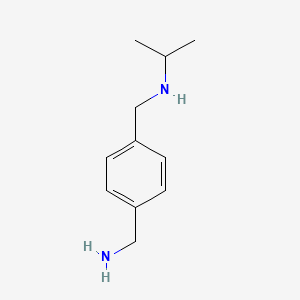
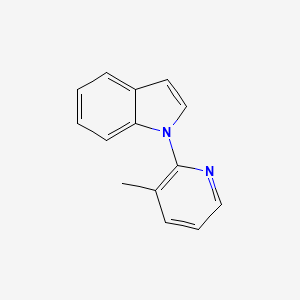
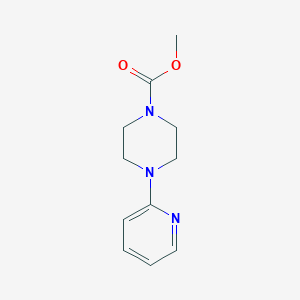
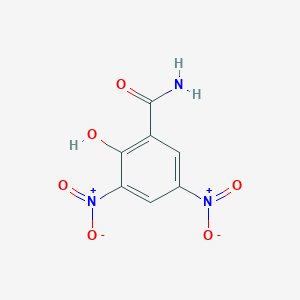
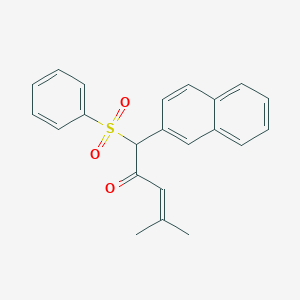
![2-[(3-fluorophenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B14140048.png)
![3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one--hydrogen chloride (1/1)](/img/structure/B14140053.png)
